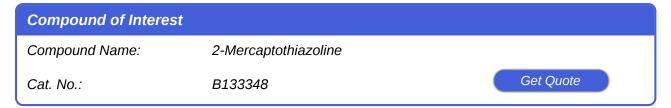


Chemical structure and functional groups of 2-Mercaptothiazoline

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An In-depth Technical Guide to **2-Mercaptothiazoline**: Chemical Structure, Functional Groups, and Experimental Protocols

Abstract

2-Mercaptothiazoline (2-MT), a heterocyclic organic compound, is a molecule of significant interest across various scientific and industrial domains, including pharmaceuticals, agriculture, and materials science. This technical guide provides a comprehensive overview of the chemical structure, functional groups, and key physicochemical properties of **2-Mercaptothiazoline**. It details experimental protocols for its synthesis, purification, and characterization, and presents quantitative data in a structured format. The guide also visualizes the critical tautomeric equilibrium and a general synthesis workflow to aid researchers, scientists, and drug development professionals in their understanding and application of this versatile compound.

Chemical Structure and Functional Groups

2-Mercaptothiazoline possesses a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.[1] Its molecular formula is C₃H₅NS₂.[1][2] The structure is characterized by a thiazoline ring with a mercapto (thiol) group attached to the second carbon atom.

A crucial aspect of **2-Mercaptothiazoline**'s chemistry is its existence in two tautomeric forms: the thiol form (2-thiazoline-2-thiol) and the thione form (1,3-thiazolidine-2-thione).[3] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.



[4][5] In the case of 2-MT, this equilibrium involves the movement of a hydrogen atom between the nitrogen atom of the ring and the exocyclic sulfur atom. The thione form is generally the predominant tautomer in aqueous solutions.[3]

The key functional groups present in the two tautomers are:

- Thiol Tautomer (2-thiazoline-2-thiol):
 - Thiol group (-SH): A sulfur atom bonded to a hydrogen atom.
 - Imine group (C=N): A carbon-nitrogen double bond within the thiazoline ring.
 - Thioether linkage (C-S-C): A sulfur atom bonded to two carbon atoms within the ring.
- Thione Tautomer (1,3-thiazolidine-2-thione):
 - Thione group (C=S): A carbon-sulfur double bond.
 - Amine group (-NH-): A secondary amine as part of the ring structure.
 - Thioether linkage (C-S-C): A sulfur atom bonded to two carbon atoms within the ring.

The presence of these functional groups, particularly the reactive thioamide moiety -(NH)-(C=S)- in the dominant thione form, imparts its characteristic chemical reactivity and utility.[2][3]

Figure 1: Tautomeric equilibrium of **2-Mercaptothiazoline**.

Physicochemical and Spectroscopic Data

The properties of **2-Mercaptothiazoline** have been well-documented. It typically appears as a white to off-white or beige crystalline powder with a characteristic sulfurous odor.[1][6] A summary of its key quantitative data is presented below.

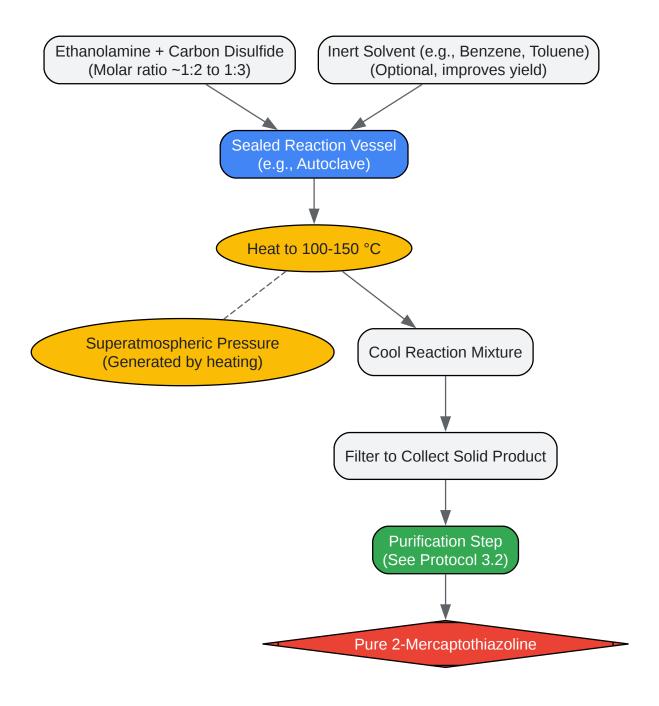


Property	Value	Reference(s)
Molecular Formula	C₃H₅NS₂	[1][2]
Molecular Weight	119.21 g/mol	[2][6]
CAS Number	96-53-7	[1][2]
Melting Point	100-107 °C	[2][6]
Boiling Point	176-178 °C (at 0.25 Torr)	[6]
рКа	13.01 ± 0.20 (Predicted)	[1][6]
Water Solubility	Soluble in hot water	[1][6]
¹ H NMR	Signals corresponding to methylene protons of the thiazoline ring.	[7]
¹³ C NMR	Signals for the two methylene carbons and the C=S carbon.	[7]
IR Spectroscopy	Characteristic peaks for N-H, C-H, and C=S stretching.	[8]
Mass Spectrometry	Molecular ion peak (M+) corresponding to the molecular weight.	[9]

Experimental Protocols Synthesis of 2-Mercaptothiazoline

A common and effective method for synthesizing **2-Mercaptothiazoline** is the reaction of ethanolamine with carbon disulfide under elevated temperature and pressure.[10] This method provides significantly higher yields compared to earlier techniques that operated at atmospheric pressure.





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Figure 2: General workflow for the synthesis of **2-Mercaptothiazoline**.

Methodology:

• Reagents and Vessel: Charge a sealed reaction vessel (autoclave) with ethanolamine and carbon disulfide. It is preferable to use a molar excess of carbon disulfide, typically in a ratio



of 2 to 3 moles per mole of ethanolamine.[10] An inert solvent such as benzene or toluene can be added to facilitate the reaction and improve the yield.[10]

- Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 100 °C and 150 °C for several hours (e.g., 6 hours).[10] The heating will generate superatmospheric pressure within the vessel, which is crucial for driving the reaction to completion with high yield.[10]
- Work-up: After the reaction period, cool the vessel to room temperature. The product, 2-Mercaptothiazoline, will typically precipitate as a solid.
- Isolation: Collect the crude product by filtration. The resulting solid can then be subjected to purification. Yields using this method can be very high, often exceeding 90%.[10]

Purification Protocol

A standard and effective method for purifying crude **2-Mercaptothiazoline** is through acid-base extraction followed by recrystallization.[6]

Methodology:

- Dissolution: Dissolve the crude solid product in an aqueous alkali solution (e.g., sodium hydroxide). 2-Mercaptothiazoline is acidic and will deprotonate to form a water-soluble salt.
- Reprecipitation: Acidify the solution by adding a strong acid, such as hydrochloric acid (HCl). This will protonate the thiolate, causing the pure **2-Mercaptothiazoline** to precipitate out of the solution.[6]
- Isolation: Filter the purified solid and wash it with water to remove any remaining salts.
- Recrystallization: For higher purity, the solid can be further recrystallized from hot water, from which it will form fine white needles upon cooling.[6]
- Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the purified product should be in the range of 104-107 °C.[2]

Characterization Protocols



The identity and purity of the synthesized **2-Mercaptothiazoline** are confirmed using standard spectroscopic techniques.

Methodology:

- Infrared (IR) Spectroscopy:
 - Prepare a sample, typically as a KBr pellet or using an ATR accessory.
 - Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
 - Analyze the spectrum for characteristic absorption bands:
 - A broad peak around 3100-3400 cm⁻¹ corresponding to the N-H stretch of the thione tautomer.
 - Peaks in the 2800-3000 cm⁻¹ region for C-H stretching.
 - A strong band in the 1200-1300 cm⁻¹ region, characteristic of the C=S (thione) group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSOd₆ or CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra.
 - Analyze the spectra:
 - ¹H NMR: Expect two signals, likely triplets, for the two non-equivalent methylene (-CH₂-) groups in the thiazolidine ring. The N-H proton will appear as a broad singlet.
 - ¹³C NMR: Expect three signals: two for the methylene carbons and one downfield signal for the thione carbon (C=S).
- Mass Spectrometry (MS):



- Introduce a sample into the mass spectrometer, often using techniques like electron ionization (EI).
- Acquire the mass spectrum.
- Identify the molecular ion peak (M+), which should correspond to the molecular weight of
 2-Mercaptothiazoline (m/z ≈ 119). Analyze the fragmentation pattern to further confirm the structure.

Applications and Significance

2-Mercaptothiazoline is a versatile compound with a wide range of applications. It serves as a corrosion inhibitor, an accelerator in the vulcanization of rubber, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][11] For instance, it is a precursor for synthesizing H2 receptor antagonists like cimetidine and ranitidine.[11] Its ability to form complexes with metals also makes it useful in analytical chemistry and for applications such as the removal of heavy metals like mercury from aqueous solutions.[2][12] Understanding its fundamental chemistry is therefore critical for professionals in drug development, materials science, and environmental chemistry.

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